

Application Notes and Protocols: Osimertinib Mesylate Dose-Response in Xenograft Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of dose-response studies of **osimertinib mesylate** in various non-small cell lung cancer (NSCLC) xenograft models. The included protocols and data are intended to guide researchers in designing and interpreting preclinical studies to evaluate the efficacy of osimertinib.

Introduction

Osimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that selectively targets both EGFR-TKI sensitizing mutations and the T790M resistance mutation, while sparing wild-type EGFR.[1][2] Preclinical xenograft models are crucial for evaluating the in vivo efficacy, dose-response relationship, and potential resistance mechanisms of osimertinib. This document summarizes key findings from various xenograft studies and provides detailed experimental protocols.

Data Presentation: Dose-Response of Osimertinib in Xenograft Models

The following tables summarize the quantitative data on the anti-tumor activity of osimertinib in different NSCLC xenograft models.

Table 1: Osimertinib Monotherapy in EGFR-Mutant Xenograft Models



Xenograft Model	EGFR Mutation(s)	Dose (mg/kg/day, oral)	Treatment Duration	Outcome	Reference
PC9	exon 19 deletion	5	Not Specified	Induced total and sustained tumor regression.[3]	[3]
PC9	exon 19 deletion	Not Specified	Not Specified	Showed dose-dependent tumor regression.[1]	[1]
AZDR3 (PC-9 derived)	Not Specified	5	Not Specified	Tumors were not suppressed, indicating resistance.[2]	[2]
H1975	L858R/T790 M	Not Specified	Not Specified	Induced dose- dependent tumor regression.[1] [3]	[1][3]
PC-9VanR	ex19del/T790 M	Not Specified	Not Specified	Induced dose- dependent tumor regression.[1]	[1]
CTG-1082 (PDX)	G719X complex	25	Not Specified	Resulted in significant tumor growth inhibition.[4]	[4]



CTG-2534 (PDX)	G719X complex	25	Not Specified	Resulted in significant tumor growth inhibition.[4]	[4]
LG1423 (PDX)	V769_D770In sASV	25	Not Specified	Induced significant tumor growth inhibition.[5]	[5]
LXF2478 (PDX)	M766_A767in sASV	25	Not Specified	Induced significant tumor growth inhibition.[5]	[5]
LU0387 (PDX)	H773_V774in sNPH	25	Not Specified	Induced significant tumor growth inhibition.[5]	[5]
HCC827	exon 19 deletion	10 μM (in ovo)	7 days	35% reduction in tumor weight.	[6]

Table 2: Comparative Efficacy of Osimertinib in Xenograft Models



Xenograft Model	EGFR Mutation(s)	Treatment Arms	Outcome	Reference
PC9	exon 19 deletion	Osimertinib (5 mg/kg/day) vs. Gefitinib (6.25 mg/kg/day)	Osimertinib induced total regression; Gefitinib showed less regression and eventual regrowth.[3]	[3]
AZDR3 (PC-9 derived)	Not Specified	Osimertinib (5 mg/kg/day) vs. Afatinib (6 mg/kg/day)	Osimertinib was ineffective; Afatinib led to tumor regression.[2]	[2]
CTG-1082 (PDX)	G719X complex	Osimertinib (25 mg/kg/day) vs. Afatinib (7.5 mg/kg/day)	Both induced significant tumor growth inhibition. [4]	[4]
CTG-2534 (PDX)	G719X complex	Osimertinib (25 mg/kg/day) vs. Afatinib (7.5 mg/kg/day)	Both induced significant tumor growth inhibition. [4]	[4]
LG1423 (PDX)	V769_D770InsA SV	Osimertinib (25 mg/kg/day) vs. Afatinib (20 mg/kg/day) vs. Erlotinib (50 mg/kg/day)	Osimertinib and Afatinib showed significant tumor growth inhibition. [5]	[5]

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model in Mice

Methodological & Application





This protocol describes the establishment and use of subcutaneous xenograft models for evaluating the dose-response of osimertinib.

1. Cell Culture:

- Culture human NSCLC cells (e.g., PC9, H1975) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Harvest cells during the logarithmic growth phase for implantation.

2. Animal Husbandry:

- Use immunodeficient mice (e.g., SCID or nude mice).
- House animals in a pathogen-free environment with ad libitum access to food and water.
- Acclimatize mice for at least one week before the experiment.

3. Tumor Implantation:

- Resuspend harvested cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
- Inject a suspension of 5 x 10⁶ cells subcutaneously into the flank of each mouse.
- Monitor tumor growth regularly using calipers.

4. Treatment:

- Once tumors reach a mean volume of approximately 250 mm³, randomize mice into treatment and control groups (n=6-10 per group).[2][4]
- Prepare osimertinib by suspending it in a vehicle such as 0.5% 2-hydroxyethyl cellulose in water.[2]
- Administer osimertinib orally once daily at the desired dose levels (e.g., 5 mg/kg, 25 mg/kg).
 [2][3][4]
- Treat the control group with the vehicle only.

5. Monitoring and Endpoints:

- Measure tumor volume twice weekly using the formula: (length² × width) / 2.[2]
- Monitor the body weight of the mice as an indicator of toxicity.[4]
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunoblotting for target engagement).[5]



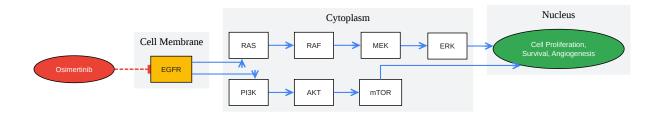
Protocol 2: Chicken Chorioallantoic Membrane (CAM) Xenograft Model

This protocol outlines the use of an in ovo model to assess the dose-dependent effects of osimertinib.

- 1. Egg Incubation:
- Incubate fertilized chicken eggs at 37.8°C with 60% humidity.
- 2. Tumor Engraftment:
- On embryonic development day 7 (EDD7), create a small window in the eggshell to expose the CAM.
- Gently place a silicon ring on the CAM.
- Engraft HCC827 cells (EGFR p.E746_A750del) onto the CAM.[6]
- 3. Treatment:
- Treat the xenografts with various doses of osimertinib (e.g., 10 μM to 200 μM in four injections) for 7 days.[6]
- 4. Endpoint Analysis:
- At the end of the treatment period, excise the tumors and measure their weight.
- Analyze the surrounding vasculature to assess effects on angiogenesis.
- Perform transcriptomic analysis on the excised tumors to evaluate changes in gene expression, particularly in the EGFR pathway.

Visualizations Signaling Pathway



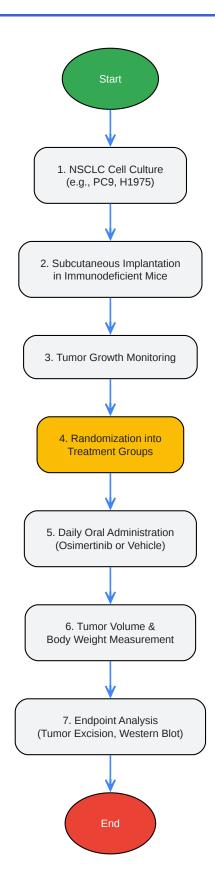


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Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.

Experimental Workflow



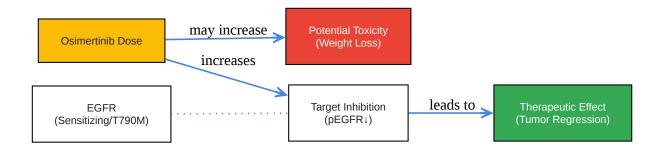


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Caption: Workflow for a subcutaneous xenograft dose-response study.



Logical Relationships



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Caption: Logical relationship between Osimertinib dose, target engagement, and outcomes.

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